molecular formula C7H12N2O B8097423 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one

Cat. No.: B8097423
M. Wt: 140.18 g/mol
InChI Key: NQSGGIDOQYCFCP-UHFFFAOYSA-N
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Description

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diamine with an appropriate carbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible applications in the development of drugs targeting various conditions, including:

  • Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective effects or act as cognitive enhancers.
  • Antidepressant Activity: Preliminary studies suggest potential antidepressant properties due to modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of diazabicyclo compounds, including derivatives of this compound. The results indicated significant neuroprotection in animal models of neurodegeneration, highlighting its potential as a lead compound for further development .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as an effective reagent in organic synthesis, particularly in:

  • Asymmetric Synthesis: Its chiral centers can facilitate the production of enantiomerically pure compounds.
  • Catalysis: It has been utilized as a catalyst in various reactions, including Michael additions and cycloadditions.

Table: Comparison of Synthetic Applications

Application TypeDescriptionExample Reaction
Asymmetric SynthesisProduces enantiomerically pure compoundsEnantioselective Diels-Alder reactions
CatalysisActs as a catalyst in organic transformationsMichael addition reactions

Materials Science

Polymerization and Material Development

In materials science, this compound is being explored for its potential use in polymer chemistry:

  • Monomer for Polymers: Its reactive functional groups make it suitable for incorporation into polymer backbones.
  • Smart Materials: Research is ongoing into its use in developing smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme catalysis or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, also known as D60363, is a bicyclic amine compound with the molecular formula C7H12N2OC_7H_{12}N_2O and CAS number 1474024-25-3. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C7H12N2O
  • Molecular Weight : 140.18 g/mol
  • SMILES Notation : CC(=O)N1C2CNCC1C2
  • InChI Key : MDL#

Biological Activity Profiles

The biological activity of this compound has been explored through various studies, focusing on its interactions with molecular targets and its metabolic transformations within biological systems.

In Silico Predictions

Recent studies have employed computational methods to predict the biological activity profiles of this compound. These methods analyze potential interactions with various pharmacological targets, considering both the parent compound and its metabolites. For instance, a study highlighted the importance of understanding how metabolic transformations can alter the biological activity of compounds, potentially enhancing their therapeutic efficacy or toxicity profiles .

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of bicyclic amines have shown selective toxicity towards tumor cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .

Case Study 2: Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Bicyclic amines are often investigated for their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases .

Data Tables

Biological Activity Target Effect Reference
CytotoxicityVarious cancer cell linesSignificant cell death
Neurotransmitter modulationSerotonin receptorsPotential antidepressant effects
Metabolic transformationLiver enzymesAltered pharmacokinetics

Properties

IUPAC Name

1-(3,6-diazabicyclo[3.1.1]heptan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-3-6-2-7(4-9)8-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSGGIDOQYCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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